molecular formula C16H13N3OS B12604193 N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide

Cat. No.: B12604193
M. Wt: 295.4 g/mol
InChI Key: XCAXUVAPZUMQFV-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide is a synthetic chemical probe featuring a naphthalene core conjugated with a thiophene ring and an (E)-hydrazinylidenemethyl functional group. This molecular architecture is characteristic of compounds investigated for targeted therapeutic applications, particularly in oncology. The structure combines a rigid, planar naphthalene-carboxamide system, known for intercalation and interaction with biological macromolecules, with a thiophene heterocycle that can influence electronic properties and bioavailability. The (E)-configured hydrazine linker is a key pharmacophore observed in inhibitors of various enzymatic targets, including kinases and viral proteases . Research into analogous compounds provides strong indications of its potential utility. Hydrazide-hydrazone derivatives have been identified as potent, reversible covalent inhibitors of viral main proteases (Mpro), such as SARS-CoV-2 Mpro, demonstrating low cytotoxicity in Vero and MDCK cells, which suggests a favorable preliminary safety profile for in vitro research . Furthermore, similar N'-benzylidene hydrazide scaffolds have shown potent, nanomolar-level inhibitory activity against tyrosine kinases like c-Met and VEGFR-2, making them valuable tools for studying cancer cell signaling, proliferation, and metastasis . The inclusion of the thiophene moiety is a significant feature, as thiophene-carboxamide derivatives are established in medicinal chemistry for their antitumor properties and ability to disrupt protein-protein interactions . This compound is supplied for Research Use Only and is intended for cell-based assays, enzymatic inhibition studies, and preliminary investigative pharmacology. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C16H13N3OS/c17-19-10-18-16(20)14-4-3-11-7-13(2-1-12(11)8-14)15-5-6-21-9-15/h1-10H,17H2,(H,18,19,20)

InChI Key

XCAXUVAPZUMQFV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C=C1C3=CSC=C3

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C=C1C3=CSC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method involves the condensation of hydrazine with an aldehyde or ketone derivative of naphthalene-2-carboxylic acid. The reaction typically proceeds as follows:

  • Reactants :

    • Hydrazine hydrate
    • 6-thiophen-3-ylnaphthalene-2-carboxaldehyde
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: Reflux for several hours
    • Catalyst: Acid catalyst (e.g., acetic acid)
  • Mechanism :

    • The nucleophilic attack of the hydrazine on the carbonyl carbon leads to the formation of an intermediate hydrazone, which can undergo further transformations to yield the desired compound.
  • Yield and Purification :

    • Typical yields range from 60% to 85%, depending on reaction conditions.
    • Purification is often achieved through recrystallization or chromatography.

Alternative Methods

Recent studies have explored alternative methods such as microwave-assisted synthesis, which can enhance reaction rates and yields.

  • Microwave-Assisted Synthesis :
    • This method reduces reaction time significantly while maintaining high yields.
    • Conditions typically involve:
      • Microwave irradiation for 5–15 minutes
      • Solvent-free conditions or minimal solvent use

Research Findings and Analysis

Recent literature has highlighted various aspects of the synthesis of this compound, focusing on optimizing conditions and understanding reaction mechanisms.

Comparative Yield Analysis

Method Yield (%) Reaction Time Notes
Conventional Condensation 60–85 Several hours Requires purification steps
Microwave-Assisted Synthesis 80–95 5–15 minutes Higher efficiency, reduced solvent use

Characterization Techniques

Post-synthesis characterization is crucial for confirming the structure and purity of the compound. Techniques employed include:

Chemical Reactions Analysis

Hydrazone Formation and Tautomerism

The E-configuration of the hydrazinylidenemethyl group enables reversible tautomerism under specific conditions:
Hydrazone (E)Hydrazine (Z)\text{Hydrazone (E)} \rightleftharpoons \text{Hydrazine (Z)}
This equilibrium is pH-dependent, with the E-form stabilized in aprotic solvents (e.g., DMSO, DMF) and the Z-form favored in aqueous acidic media.

Nucleophilic Substitution Reactions

The thiophen-3-yl group participates in electrophilic aromatic substitution (EAS) at position 5 of the thiophene ring:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-thiophen-3-yl derivative68%
SulfonationClSO₃H, CH₂Cl₂, RT, 4 hr5-Sulfo-thiophen-3-yl derivative72%
Halogenation (Br₂)Br₂/FeBr₃, 40°C, 1 hr5-Bromo-thiophen-3-yl derivative85%

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-CONH2+H2OHCl/Δ-COOH+NH4+\text{-CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{HCl/Δ}} \text{-COOH} + \text{NH}_4^+
-CONH2+NaOHΔ-COONa++NH3\text{-CONH}_2 + \text{NaOH} \xrightarrow{\text{Δ}} \text{-COO}^- \text{Na}^+ + \text{NH}_3

Key Data :

  • Acidic hydrolysis (6M HCl, reflux): 92% conversion to naphthalene-2-carboxylic acid in 3 hr.

  • Basic hydrolysis (2M NaOH, 80°C): 88% yield of sodium carboxylate after 2 hr.

Cyclization Reactions

The hydrazinylidene methyl group facilitates cyclization with carbonyl compounds:

Formation of Pyrazole Derivatives

Reaction with β-ketoesters yields pyrazole-fused analogs:
Hydrazone+RCOCOOR’EtOH/ΔPyrazole derivative\text{Hydrazone} + \text{RCOCOOR'} \xrightarrow{\text{EtOH/Δ}} \text{Pyrazole derivative}
Example :

  • Ethyl acetoacetate → 1,3-dimethylpyrazol-4-yl product (Yield: 78%, m.p. 214–216°C) .

Oxidation of the Thiophene Ring

The thiophene sulfur atom oxidizes to sulfoxide or sulfone:
ThiopheneH2O2/AcOHSulfoxideH2O2/ΔSulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2/AcOH} \text{Sulfoxide} \xrightarrow{\text{H}_2\text{O}_2/Δ} \text{Sulfone}
Conditions :

  • Sulfoxide: 30% H₂O₂, glacial AcOH, 12 hr, 55% yield .

  • Sulfone: Excess H₂O₂, 70°C, 24 hr, 48% yield .

Reduction of the Hydrazone Group

Catalytic hydrogenation cleaves the C=N bond:
-CH=N-NH2H2/PdC-CH2-NH2+NH3\text{-CH=N-NH}_2 \xrightarrow{\text{H}_2/Pd-C} \text{-CH}_2\text{-NH}_2 + \text{NH}_3
Conditions :

  • 10% Pd/C, H₂ (1 atm), EtOH, RT, 6 hr (Yield: 83%).

Metal Coordination Complexes

The hydrazone acts as a bidentate ligand for transition metals:

Metal Salt Reaction Conditions Complex Structure Application
CuCl₂·2H₂OEtOH, RT, 3 hrSquare-planar [Cu(L)₂Cl₂]Antibacterial agent
Fe(NO₃)₃·9H₂OMeOH, 60°C, 4 hrOctahedral [Fe(L)(NO₃)₃(H₂O)]Catalytic oxidation

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes:
Naphthalene+CH2=CHCOORhvCyclobutane adduct\text{Naphthalene} + \text{CH}_2=CH-COOR \xrightarrow{\text{hv}} \text{Cyclobutane adduct}
Example :

  • Methyl acrylate → Tetracyclic cyclobutane derivative (Yield: 34%, confirmed by X-ray) .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., KRAS G12C binding pocket), the compound undergoes:

  • Thio-Michael Addition : Covalent bonding between the hydrazone’s α,β-unsaturated system and cysteine residues .

  • Hydrogen Bonding : The carboxamide group interacts with Asp69 and Gln99 residues, altering electron density in the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing hydrazone functionalities, like N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide, exhibit promising anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of similar compounds inhibited the growth of human cancer cell lines by interfering with their metabolic processes .

Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that hydrazone derivatives can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death. In vitro tests have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's charge transport properties enhance the efficiency of these devices, making it a subject of interest in material research .

Sensors
Due to its thiophene moiety, this compound can be utilized in sensor technology. Thiophene-based materials are known for their high conductivity and sensitivity to environmental changes. Studies have shown that incorporating such compounds into sensor designs can improve detection limits for various analytes, including gases and biomolecules .

Environmental Applications

Pollution Remediation
The hydrazone structure of this compound suggests potential applications in environmental remediation. Research has focused on its ability to bind heavy metals or organic pollutants, facilitating their removal from contaminated water sources. Case studies have demonstrated successful adsorption capacities for various contaminants, highlighting its utility in developing green technologies for pollution control .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects/Results
Medicinal ChemistryAnticancer ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against Gram-positive and negative bacteria
Materials ScienceOrganic ElectronicsEnhanced efficiency in OLEDs and OPVs
SensorsImproved detection limits for gases/biomolecules
Environmental ApplicationsPollution RemediationSuccessful adsorption of heavy metals

Case Studies

  • Anticancer Study : A recent study published in a peer-reviewed journal reported that a series of hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Sensor Development : Researchers developed a gas sensor incorporating thiophene-based compounds which showed enhanced sensitivity to volatile organic compounds (VOCs), achieving detection limits lower than conventional sensors .
  • Remediation Project : An environmental study showcased the use of this compound in a pilot project aimed at removing lead from contaminated water sources, achieving over 90% removal efficiency within hours .

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Pharmacological Profiles

3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)
  • Structure : Contains a pyrazine-carboxamide backbone with azepane and pyrimidine substituents.
  • The hydrazinylidene group in the target compound may enhance metal-binding capacity compared to 3A5NP2C’s diaminomethylene group.
  • Bioactivity : 3A5NP2C exhibits anticancer activity, likely via viroporin inhibition, as seen in structurally related compounds like 5-(N,N-hexamethylene) amiloride .
N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives
  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences :
    • The benzothiazole core and trifluoromethyl group in these derivatives confer high metabolic stability and lipophilicity (LogP ~3.5), whereas the target compound’s thiophene and naphthalene system balances lipophilicity (estimated LogP ~2.8) with planar aromatic interactions.
    • The acetamide linkage in these derivatives offers greater conformational flexibility compared to the rigid carboxamide in the target compound.
  • Bioactivity : Patent data suggest antimicrobial or kinase-inhibitory applications .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Estimated LogP Solubility (mg/mL) Key Functional Groups Bioactivity
Target Compound 365.4 2.8 0.15 Thiophene, hydrazinylidene Under investigation
3A5NP2C 342.3 1.9 0.45 Pyrazine, azepane Anticancer
N-(6-Trifluoromethylbenzothiazole-2-yl)-... 354.3 3.5 0.08 Benzothiazole, trifluoromethyl Antimicrobial (patent)

Key Observations :

  • Solubility : 3A5NP2C’s nitrogen-rich structure improves solubility, whereas the target compound’s naphthalene-thiophene system limits it.
  • Bioactivity : Functional groups dictate therapeutic targets; hydrazinylidene and thiophene may position the target compound for enzyme inhibition, contrasting with 3A5NP2C’s viroporin inhibition.

Structural Insights from Crystallography and Modeling

The target compound’s stereoelectronic properties could be analyzed using SHELX-based refinement and ORTEP-3 visualization, as seen in small-molecule crystallography . Such methods would clarify the E-configuration of the hydrazinylidene group and its impact on binding interactions.

Biological Activity

N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydrazine derivatives. The structural characteristics of hydrazones, including the presence of the azomethine group (R1C=NNH2\text{R}_1\text{C}=\text{N}\text{NH}_2), contribute significantly to their biological properties.

Synthetic Route

The compound can be synthesized through a condensation reaction involving 6-thiophen-3-yl-naphthalene-2-carboxylic acid and hydrazine. The reaction mechanism generally follows:

  • Formation of Hydrazone : The aldehyde group reacts with hydrazine to form a hydrazone linkage.
  • Recrystallization : The product is often purified through recrystallization from solvents like DMSO or ethanol.

Crystal Structure

The crystal structure analysis reveals that the compound exhibits specific dihedral angles and intermolecular interactions that may influence its biological activity. For instance, hydrogen bonding and π-π stacking interactions are critical in stabilizing the molecular conformation, which can affect its interaction with biological targets .

Biological Activity

Hydrazones, including this compound, have been extensively studied for their wide range of biological activities:

Antimicrobial Activity

Hydrazones have shown significant antimicrobial properties against various bacterial strains and fungi. For example, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 4 µg/mL against certain pathogens .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of hydrazone derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation in vitro. For instance, certain hydrazone derivatives have demonstrated IC50 values in the range of 4–17 µM against various cancer cell lines such as A549 and MCF-7 .

Anti-inflammatory and Analgesic Effects

Hydrazones have also been evaluated for their anti-inflammatory and analgesic properties. Compounds in this class can inhibit inflammatory mediators and reduce pain responses in animal models .

Other Biological Activities

The biological spectrum of hydrazones extends to:

  • Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity .
  • Antimalarial : Certain hydrazones exhibit activity against Plasmodium species, indicating potential use in malaria treatment .
  • Cardioprotective : Research suggests that some hydrazone derivatives may protect cardiac tissues from ischemic damage .

Study 1: Anticancer Activity Evaluation

In a study conducted by Benites et al., a series of hydrazone derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines (MDA-MB 231 and MCF-7). The lead compound exhibited an IC50 value of 6.7 nM, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Screening

A comprehensive screening of various hydrazone derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study noted that modifications in the substituents on the hydrazone moiety influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that can guide future drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for achieving high-purity N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide?

  • Methodological Answer :

  • Step 1 : Start with a condensation reaction between 6-thiophen-3-ylnaphthalene-2-carboxylic acid and (E)-hydrazinecarbaldehyde. Use a coupling agent like EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

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  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify the crude product using column chromatography, followed by recrystallization in ethanol-water to enhance crystallinity.

  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve hydrazine and thiophene protons. Compare shifts with DFT-calculated spectra for ambiguous signals .
  • Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns.
  • Infrared (IR) : Identify characteristic carbonyl (C=O, ~1680 cm1^{-1}) and hydrazine (N-H, ~3300 cm1^{-1}) stretches.

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • Assay Selection : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs. Use a dose-response curve (0.1–100 µM) to determine IC50_{50}.
  • Controls : Include positive controls (known inhibitors) and vehicle-only blanks. Replicate experiments in triplicate to assess variability .

Advanced Research Questions

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :

  • Reproducibility Check : Perform replicated analysis under identical conditions (e.g., buffer pH, temperature) to rule out technical variability .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-Analysis : Aggregate data from multiple labs via platforms like ResearchGate to identify consensus trends .
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Q. What computational strategies predict this compound’s interaction with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for hydrazine conformational changes. Validate poses with MD simulations (GROMACS, 100 ns) to assess stability .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding energies, comparing results across multiple docking software (e.g., Schrödinger vs. MOE).

Q. How can structural modifications optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • SAR Studies : Systematically replace thiophene with other heterocycles (e.g., furan, pyridine) and assess solubility (logP via shake-flask method) and metabolic stability (microsomal assay).
  • In Silico ADME : Predict bioavailability using SwissADME. Prioritize derivatives with balanced logP (2–3) and low CYP450 inhibition.

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